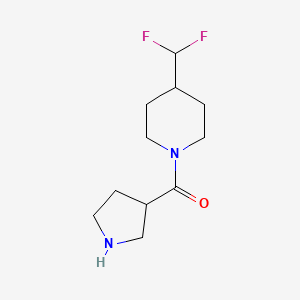

(4-(Difluoromethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone

CAS No.: 1999629-57-0

Cat. No.: VC3196007

Molecular Formula: C11H18F2N2O

Molecular Weight: 232.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1999629-57-0 |

|---|---|

| Molecular Formula | C11H18F2N2O |

| Molecular Weight | 232.27 g/mol |

| IUPAC Name | [4-(difluoromethyl)piperidin-1-yl]-pyrrolidin-3-ylmethanone |

| Standard InChI | InChI=1S/C11H18F2N2O/c12-10(13)8-2-5-15(6-3-8)11(16)9-1-4-14-7-9/h8-10,14H,1-7H2 |

| Standard InChI Key | FLSQDSVNOBKUGO-UHFFFAOYSA-N |

| SMILES | C1CNCC1C(=O)N2CCC(CC2)C(F)F |

| Canonical SMILES | C1CNCC1C(=O)N2CCC(CC2)C(F)F |

Introduction

The compound (4-(Difluoromethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone is a complex organic molecule featuring a difluoromethyl group attached to a piperidine ring, which is linked to a pyrrolidine moiety through a methanone bridge. This unique structural arrangement suggests potential applications in pharmacology, particularly due to the presence of difluoromethyl and piperidine/pyrrolidine rings, which are common motifs in bioactive compounds.

Synthesis

The synthesis of (4-(Difluoromethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone would likely involve several key steps:

-

Preparation of Difluoromethyl Piperidine: This could involve the introduction of a difluoromethyl group onto a piperidine ring, potentially through a nucleophilic substitution or an organometallic reaction.

-

Coupling with Pyrrolidine: The difluoromethyl piperidine derivative would then be coupled with a pyrrolidine moiety via a methanone linkage, possibly through an amide coupling reaction.

Biological Activity and Potential Applications

While specific biological activities of (4-(Difluoromethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone are not detailed in the literature, compounds with similar structural features often exhibit potential in various therapeutic areas:

-

Neurological Disorders: Piperidine and pyrrolidine rings are common in compounds targeting neurological receptors.

-

Metabolic Disorders: The difluoromethyl group can enhance metabolic stability, which might be beneficial in treating metabolic disorders.

Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(Trifluoromethyl)piperidine | Trifluoromethyl group, piperidine ring | Lacks pyrrolidine structure |

| Pyrrolidin-3-yl acetate | Pyrrolidine ring, acetate group | Different substituents on pyrrolidine |

| (4-Phenyl-piperidin-1-yl)-[5-(1H-pyrazol-4-yl)-thiophen-3-yl]-methanone | Phenyl and pyrazolyl groups on piperidine | Different heterocyclic rings |

These comparisons highlight the unique combination of difluoromethyl, piperidine, and pyrrolidine in (4-(Difluoromethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone, which may confer distinct biological properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume